Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Description
Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a chemical compound with potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments. In
Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
Glutaminase Inhibitors
A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the compound , highlighted their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are explored for their therapeutic potential in cancer treatment. One of the analogs demonstrated similar potency to BPTES, offering better solubility and the ability to attenuate the growth of human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).
Heterocyclic Compound Synthesis
Synthesis of Heterocycles
Research into the synthesis of various heterocycles, such as pyrrole, pyridine, and coumarin, employing precursors like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, demonstrates the compound's versatility in creating innovative structures with potential insecticidal activity against the cotton leafworm (Fadda et al., 2017).
Antimicrobial Agents
New Quinazolines as Antimicrobial Agents
The synthesis of new quinazolines, integrating a thiadiazole moiety, highlights their potential as antimicrobial agents. These compounds have been tested against various bacterial and fungal species, showcasing their antibacterial and antifungal activities (Desai et al., 2007).
Structural and Binding Studies
Binding to Human Serum Albumin
A study on a thiadiazole derivative revealed its binding characteristics to human serum albumin (HSA), which is crucial for understanding the pharmacokinetic mechanisms of drugs. This research provides insights into the compound's potential anticancer and antibacterial activities and its relatively low toxicity (Karthikeyan et al., 2017).
Anti-Inflammatory and Analgesic Agents
Synthesis as Anti-inflammatory Agents
Novel 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, closely related to the specified compound, were synthesized and evaluated for their anti-inflammatory and analgesic activities. This research indicates the potential of these compounds in treating inflammation and pain with less ulcerogenic activity compared to existing drugs (Shkair et al., 2016).
properties
IUPAC Name |
ethyl 2-[[2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S2/c1-2-29-17(27)14-10-6-7-11-15(14)22-16(26)12-30-20-25-24-19(31-20)23-18(28)21-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,22,26)(H2,21,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLGHAWGCWVOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate |
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